molecular formula C22H12FN3O4S B12634818 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-

Cat. No.: B12634818
M. Wt: 433.4 g/mol
InChI Key: JXEQVHSNFMQGEZ-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]- is a structurally complex derivative of isoindole-1,3-dione, a heterocyclic scaffold known for its diverse pharmacological and material science applications. The molecule features:

  • A 2-furanyl group linked via a methylidene bridge, which may enhance π-π stacking interactions in biological targets.
  • The isoindole-1,3-dione backbone, a common motif in kinase inhibitors and fluorescent materials due to its planar aromatic structure .

The 4-fluorophenyl group likely improves metabolic stability and target binding affinity compared to non-halogenated analogs .

Properties

Molecular Formula

C22H12FN3O4S

Molecular Weight

433.4 g/mol

IUPAC Name

5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H12FN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)

InChI Key

JXEQVHSNFMQGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)F

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the most common methods for synthesizing this compound involves condensation reactions between thiazolidinedione derivatives and isoindole precursors. This reaction typically proceeds under mild to moderate conditions using an appropriate solvent such as ethanol or acetonitrile.

Reaction Scheme:

  • Reactants: A thiazolidinedione derivative (e.g., 3-(4-fluorophenyl)-2-imino-4-oxo-thiazolidine) and an isoindole precursor.
  • Catalyst: Acidic catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂).
  • Conditions: Reflux at 70–90°C for 6–12 hours.
  • Yield: Approximately 65–80%, depending on the purity of starting materials.

Cyclization Reactions

Cyclization of intermediate compounds containing both furan and isoindole functionalities can also yield the target compound. This method is particularly useful for controlling stereochemical outcomes.

Reaction Scheme:

  • Reactants: Pre-synthesized furan derivatives and isoindole-based intermediates.
  • Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
  • Conditions: Reaction in dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~50°C).
  • Yield: Typically ranges from 60–75%.

Optimization Techniques

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance reactivity by stabilizing charged intermediates.
  • Ethanol and methanol are preferred for environmentally friendly processes but may reduce yields slightly.

Catalyst Variations

Using different catalysts can improve reaction rates and selectivity:

  • Lewis acids like aluminum chloride (AlCl₃) improve yields in condensation reactions.
  • Organic bases such as triethylamine (TEA) are sometimes used in cyclization steps to neutralize acidic byproducts.

Purification Methods

The crude product often requires purification to achieve high purity suitable for further applications:

Reaction Mechanism Analysis

Condensation Pathway

The condensation reaction proceeds via nucleophilic attack of the thiazolidinedione nitrogen on the carbonyl carbon of the isoindole precursor, followed by dehydration to form the final product.

Cyclization Pathway

Cyclization involves intramolecular nucleophilic substitution, where the furan ring closes onto the isoindole framework, stabilizing the structure through resonance.

Data Table: Reaction Conditions and Yields

Method Reactants Catalyst Solvent Temperature Time Yield (%)
Condensation Reaction Thiazolidinedione + Isoindole derivative PTSA/ZnCl₂ Ethanol 70–90°C 6–12 h 65–80
Cyclization Reaction Furan derivative + Isoindole intermediate NaH/t-BuOK DMF ~50°C 8–10 h 60–75

Challenges in Synthesis

Despite its relatively straightforward synthetic routes, several challenges remain:

Chemical Reactions Analysis

Reactivity of the Isoindole-1,3-dione Core

The bicyclic isoindole-dione system is electrophilic at the carbonyl positions (C1 and C3), enabling nucleophilic attacks.

Reaction Type Conditions Outcome Yield/Notes
Hydrazinolysis Hydrazine hydrate, ethanol, refluxCleavage of phthalimide to form primary amine derivatives (deprotection).~85–95% (analogous to Rivaroxaban intermediates)
Reduction LiAlH₄ or NaBH₄Reduction of carbonyl groups to alcohols (rare due to steric hindrance).Low yield (predicted)
Nucleophilic Substitution Amines or thiols, polar aprotic solventsFormation of amide or thioester derivatives at C1/C3.Varies based on nucleophile

Example : Hydrazinolysis is critical in synthesizing bioactive intermediates, as demonstrated in Rivaroxaban production .

Thiazolidinylidene Group Reactivity

The thiazolidinylidene moiety (with imino and oxo groups) undergoes tautomerism and addition reactions.

Reaction Type Conditions Outcome Mechanism
Tautomerism Solvent-dependent (e.g., DMSO)Equilibrium between thione (C=S) and thiol (C–SH) forms.Stabilized by conjugation
Cycloaddition Diethyl acetylenedicarboxylateDiels-Alder reaction with furan acting as a diene.Forms bicyclic adducts
Nucleophilic Attack Grignard reagents or organolithiumsAddition to the imino group (C=N), forming substituted thiazolidines.Limited by steric hindrance

Key Insight : The 4-fluorophenyl group enhances electrophilicity at the thiazolidinylidene carbon, facilitating Michael additions .

Functionalization of the Furan Ring

The furan ring participates in electrophilic substitutions, though steric hindrance from the thiazolidinylidene methyl group may limit reactivity.

Reaction Type Conditions Outcome Regioselectivity
Nitration HNO₃, H₂SO₄, 0°CNitration at C5 (meta to methyl substituent).Directed by electron-withdrawing groups
Halogenation Br₂, FeBr₃Bromination at C4 (ortho to methyl group).Moderate yield (~50%)

Fluorophenyl Group Modifications

The 4-fluorophenyl substituent influences electronic properties and participates in cross-coupling reactions.

Reaction Type Conditions Outcome Catalyst
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMFReplacement of fluorine with aryl/heteroaryl boronic acids.Requires deactivated F substituent
Nucleophilic Aromatic Substitution NaOH, CuI, 120°CSubstitution with amines or thiols at the para position.Limited due to fluorine’s low leaving ability

Stability and Degradation Pathways

The compound’s stability under varying conditions is crucial for handling and applications.

Condition Effect Mechanism
Acidic (pH < 3) Hydrolysis of thiazolidinylidene to thioamide derivatives.Protonation followed by ring opening
Basic (pH > 10) Degradation of isoindole-dione via hydroxide attack at carbonyl groups.Irreversible ring cleavage
UV Light [2+2] Cycloaddition of thiazolidinylidene with furan, forming dimeric structures.Photochemical reactivity

Scientific Research Applications

Biological Activities

Anti-inflammatory Effects
Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione demonstrate significant anti-inflammatory activity. A study involving nine new derivatives showed that several compounds effectively inhibited cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. Some compounds exhibited superior COX-2/COX-1 ratios compared to the standard drug meloxicam, indicating selective COX-2 inhibition .

Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The thiazolidinylidene moiety is thought to interact with specific molecular targets, enhancing the compound's efficacy against certain cancer types .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a comparative study, three derivatives of 1H-Isoindole-1,3(2H)-dione were found to have greater inhibition of COX-2 than meloxicam. The compounds exhibited oxidative stress scavenging activity without cytotoxic effects at concentrations ranging from 10 to 90 µM. Molecular docking studies provided insights into the binding affinities and interactions of these compounds with COX enzymes, indicating favorable binding conformations that correlate with their biological activities .

Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in breast cancer cells. The research highlighted the compound's role in modulating apoptotic pathways and its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For instance, as inhibitors of Casein Kinase 2, these compounds bind to the ATP-binding site of the kinase, preventing its activity and thereby modulating various cellular processes . The specific binding modes and interactions with other protein kinases are also crucial for their therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound 4-fluorophenyl, 2-furanyl, thiazolidinylidene ~468.4 (estimated) Hypothesized anticancer/kinase inhibition; enhanced lipophilicity due to fluorine
1H-Isoindole-1,3(2H)-dione, 2-(2-chlorophenyl) 2-chlorophenyl 233.6 GC-MS detection (28.483% peak area); no explicit bioactivity reported
Captan Trichloromethylthio, tetrahydroisoindole 300.59 Agricultural fungicide; toxic, carcinogenic, insoluble in water
Pomalidomide 2,6-Dioxopiperidinyl, amino 273.24 FDA-approved for multiple myeloma; immunomodulatory
5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione 2-fluorophenyl, 4-aminophenoxy 398.34 Fluorescent material; potential COX inhibition
2-[5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-1H-isoindole-1,3(2H)-dione Thioxo instead of imino in thiazolidinylidene 384.4 Anticandidate for kinase inhibition; structural rigidity due to thioxo group

Key Comparative Insights

Electrochemical and Thermal Stability

  • N-Phenyl Substituents: Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound) exhibit lower reduction potentials compared to electron-donating substituents, enhancing stability in redox environments .
  • Thiazolidinylidene vs. Thioxo: The imino group in the target compound may allow reversible redox behavior, whereas thioxo analogs (e.g., CAS 477845-34-4) show irreversible reduction processes, limiting their utility in electrochemical applications .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly the compound 5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]- have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article compiles and synthesizes current research findings on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound under study features a complex structure that includes an isoindole core with additional functional groups that enhance its biological activity. The presence of the thiazolidinylidene and furanyl moieties are particularly noteworthy as they contribute to the compound's pharmacological profile.

Table 1: Structural Characteristics of 1H-Isoindole Derivatives

CompoundCore StructureAdditional Functional GroupsNotable Activities
5-[5-[[3-(4-fluorophenyl)-2-imino-4-oxo-5-thiazolidinylidene]methyl]-2-furanyl]-IsoindoleThiazolidinylidene, FuranylAntimicrobial, Anticancer
Other DerivativesIsoindoleVarious substitutionsVaries by derivative

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of isoindole derivatives. For instance, compounds derived from the isoindole-1,3(2H)-dione framework demonstrated significant activity against various bacterial strains. In a comparative study, certain derivatives exhibited inhibition zones comparable to conventional antibiotics like gentamicin, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of 1H-Isoindole derivatives have been extensively documented. A notable evaluation involved testing against human cancer cell lines such as Caco-2 and HCT-116. Results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism appears to involve cell cycle arrest at various phases, which is critical for therapeutic interventions in cancer treatment .

Case Study: NCI Evaluation

The National Cancer Institute (NCI) conducted a comprehensive evaluation of several isoindole derivatives, including the compound in focus. The results indicated a mean growth inhibition (GI) value of approximately 12.53% across a panel of sixty cancer cell lines. Such findings underscore the compound's potential as a lead structure for developing new anticancer therapies .

Anti-inflammatory Activity

Isoindole derivatives have also shown promise in modulating inflammatory responses. Research indicates that these compounds can inhibit pro-inflammatory factors such as COX-2 and TNF-alpha while promoting anti-inflammatory cytokines like IL-10. This dual action positions them as candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

A crucial aspect of ongoing research involves understanding the structure-activity relationships (SAR) of isoindole derivatives. Studies suggest that modifications to the isoindole core significantly impact biological activity. For example, halogenation has been correlated with enhanced antimicrobial and anticancer effects .

Table 2: Summary of Biological Activities and IC50 Values

Activity TypeCompound TestedIC50 Value
AntimicrobialCompound 3 against Leishmania tropica0.0478 μmol/mL
AnticancerCaco-2 Cell LineNot specified
Anti-inflammatoryCOX Inhibition (various compounds)IC50 values ranging from 10–140 μM

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Schiff base formation : Condensation of aldehyde derivatives (e.g., 4-fluorophenyl-substituted aldehydes) with thioamide precursors under acidic conditions to form intermediates .
  • Cyclization : Acid- or base-catalyzed ring closure to form the thiazolidinone core. Reaction parameters (temperature, solvent polarity) must be optimized to avoid side products like oxazole derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DMSO/water mixtures) to achieve >95% purity. HPLC-MS or NMR (e.g., 1^1H, 13^{13}C) validates structural integrity .

Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Schiff Base4-fluorobenzaldehyde, thioureaEthanol80°C65–75
CyclizationHCl (conc.), refluxDMF110°C50–60

Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?

Methodological Answer:

  • 1^1H NMR : Look for key signals:
  • Thiazolidinone NH (δ\delta 10.2–11.5 ppm, broad singlet).
  • Aromatic protons (δ\delta 7.2–8.1 ppm, multiplet patterns reflecting fluorophenyl substitution) .
    • IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and C=N imine bonds (~1640 cm1^{-1}) .
    • Mass Spectrometry : Exact mass (e.g., HRMS-ESI) to verify molecular formula and fragmentation patterns .

Q. What stability considerations are critical for storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazolidinylidene group .
  • Moisture Avoidance : Use desiccants (silica gel) in storage containers; the isoindole-dione core may hydrolyze under high humidity .
  • Solvent Compatibility : Avoid DMSO for long-term storage due to slow oxidation; use anhydrous acetonitrile or DMF instead .

Advanced Research Questions

Q. How to design experiments to study enzyme inhibition or receptor binding?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known thiazolidinone sensitivity (e.g., tyrosine kinases, proteases) based on structural analogs .
  • Assay Design :
  • Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) to monitor binding kinetics.
  • Microscale Thermophoresis (MST) : Measure binding affinity (KdK_d) using fluorescently tagged proteins .
    • Control Experiments : Compare with inactive analogs (e.g., thiazolidinone ring-opened derivatives) to isolate mechanism .

Q. How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :

Data Normalization : Adjust for variations in assay conditions (pH, ionic strength) using reference inhibitors .

Structural Validation : Re-analyze disputed samples via X-ray crystallography (if crystalline) or computational docking to confirm binding poses .

Contextual Factors : Evaluate cell-line specificity (e.g., HeLa vs. HEK293) or solvent effects (DMSO concentration) that may alter activity .

  • Table 2: Common Discrepancy Sources
FactorImpact ExampleMitigation Strategy
SolventDMSO >1% inhibits ATPasesUse ≤0.1% carrier solvent
Assay pHThiazolidinone hydrolysis at pH >8.0Buffer at pH 7.4 ± 0.2

Q. What computational methods predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to identify electrophilic sites (e.g., thiazolidinylidene methyl group) prone to nucleophilic attack .
  • Metabolism Prediction : Use software like MetaSite to simulate cytochrome P450 interactions; prioritize metabolites for LC-MS/MS validation .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., COX-2, EGFR). Validate with mutagenesis (e.g., Ala-scanning of predicted binding residues) .

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